

Application Note: Sample Preparation of Lumateperone Tosylate for Mass Spectrometry Analysis

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Compound of Interest

Compound Name: Lumateperone Tosylate

Cat. No.: B608684

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lumateperone is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Marketed as **lumateperone tosylate**, its unique pharmacological profile involves the simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[3] Accurate and reliable quantification of lumateperone in pharmaceutical formulations and biological matrices is critical for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note provides detailed protocols for the preparation of **lumateperone tosylate** samples from pharmaceutical capsules and human plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties of Lumateperone Tosylate

| Property | Value |
|-------------------|---|
| Chemical Name | 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one 4-methylbenzenesulfonate |
| Molecular Formula | C ₂₄ H ₂₈ FN ₃ O • C ₇ H ₈ O ₃ S |
| Molecular Weight | 565.7 g/mol |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and acetonitrile. Sparingly soluble in aqueous buffers. |

Part 1: Sample Preparation from Pharmaceutical Capsules

This protocol describes the extraction of lumateperone from its capsule formulation for potency and purity analysis. The commercial formulation often contains excipients such as mannitol, croscarmellose sodium, talc, and magnesium stearate.

Experimental Protocol

- **Sample Collection:** Accurately weigh the contents of at least five **lumateperone tosylate** capsules (e.g., 42 mg lumateperone free base) and calculate the average weight.
- **Sample Preparation:**
 - Accurately weigh a portion of the pooled capsule powder equivalent to 10 mg of lumateperone.^[4]
 - Transfer the powder to a 10 mL volumetric flask.
 - Add approximately 7 mL of methanol (HPLC grade) to the flask.
 - Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient.^[4]

- Allow the solution to return to room temperature.
- Make up the volume to 10 mL with methanol.
- Vortex for 1 minute to ensure homogeneity.[4]
- Filtration:
 - Filter the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients.
- Dilution:
 - Perform serial dilutions of the filtered stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to achieve a final concentration within the calibration range of the LC-MS/MS method.
- Analysis:
 - The resulting solution is ready for injection into the LC-MS/MS system.

Part 2: Sample Preparation from Human Plasma

This section details two common methods for the extraction of lumateperone from human plasma: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). These methods are designed to remove endogenous interferences such as proteins and phospholipids prior to LC-MS/MS analysis.

Method A: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for sample cleanup. Acetonitrile is a commonly used solvent for this purpose as it is effective in precipitating plasma proteins.[5][6]

Experimental Protocol

- Sample Thawing: Thaw frozen human plasma samples at room temperature.
- Aliquoting: In a microcentrifuge tube, add 100 µL of human plasma.

- Internal Standard Spiking: Add 10 μ L of an internal standard solution (e.g., a stable isotope-labeled lumateperone) to the plasma sample.
- Protein Precipitation:
 - Add 300 μ L of ice-cold acetonitrile (containing 0.1% formic acid to improve protein precipitation and analyte stability) to the plasma sample.
 - Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- Centrifugation:
 - Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer:
 - Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporation (Optional):
 - The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase sensitivity.
- Analysis:
 - The prepared sample is ready for injection into the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT, often resulting in lower matrix effects and improved sensitivity. A polymeric reversed-phase sorbent like Oasis HLB is suitable for extracting a broad range of compounds, including lumateperone.^{[7][8][9]}

Experimental Protocol

- Sample Pre-treatment:
 - To 200 μ L of human plasma, add 10 μ L of an internal standard solution.

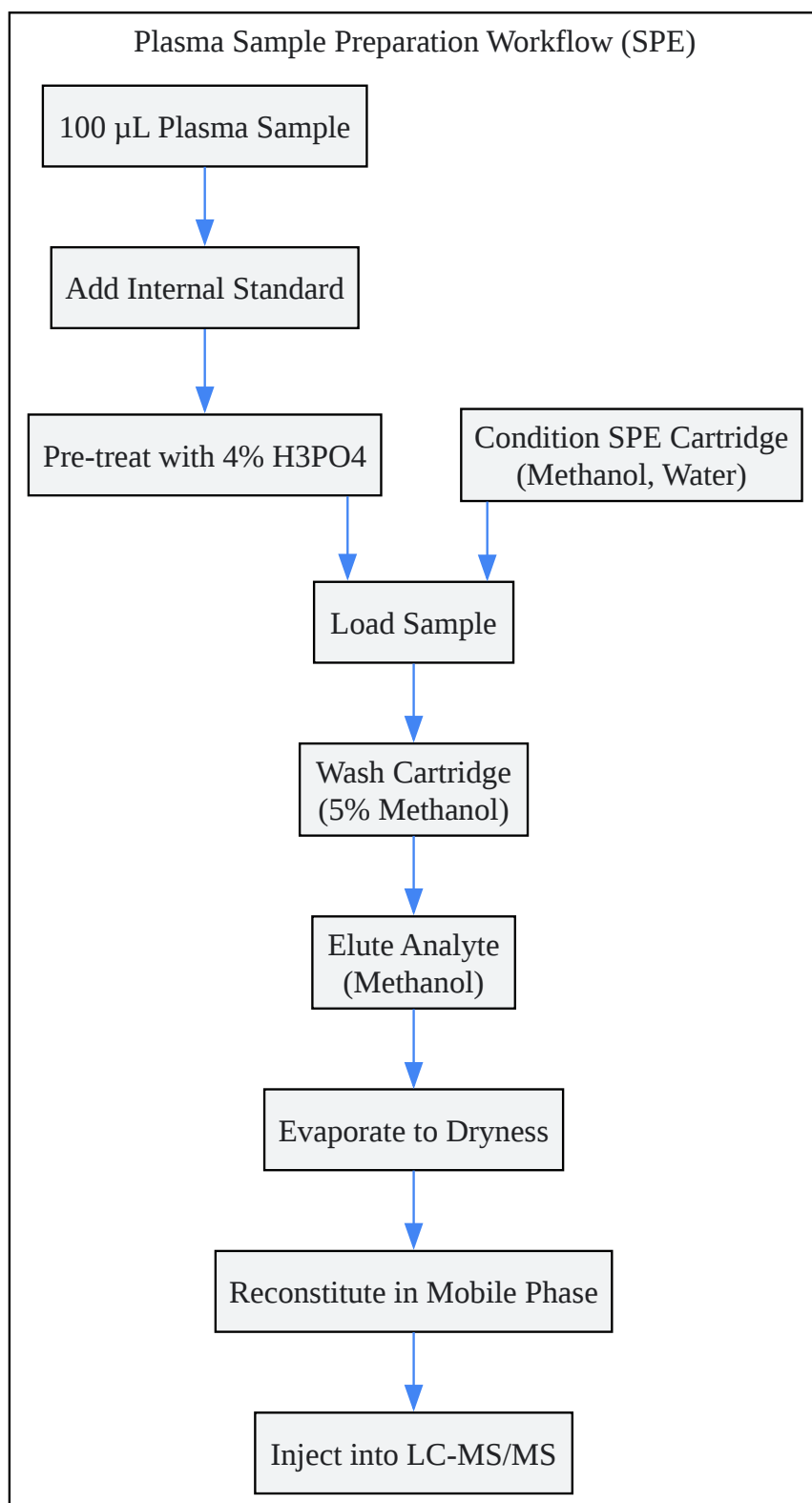
- Add 200 μ L of 4% phosphoric acid in water and vortex for 30 seconds.
- SPE Cartridge Conditioning:
 - Condition an Oasis HLB SPE cartridge (e.g., 1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
- Sample Loading:
 - Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
- Washing:
 - Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution:
 - Elute lumateperone and the internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 μ L of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Analysis:
 - The reconstituted sample is ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes typical quantitative data for a bioanalytical method for lumateperone in human plasma using SPE, as would be expected during method validation.

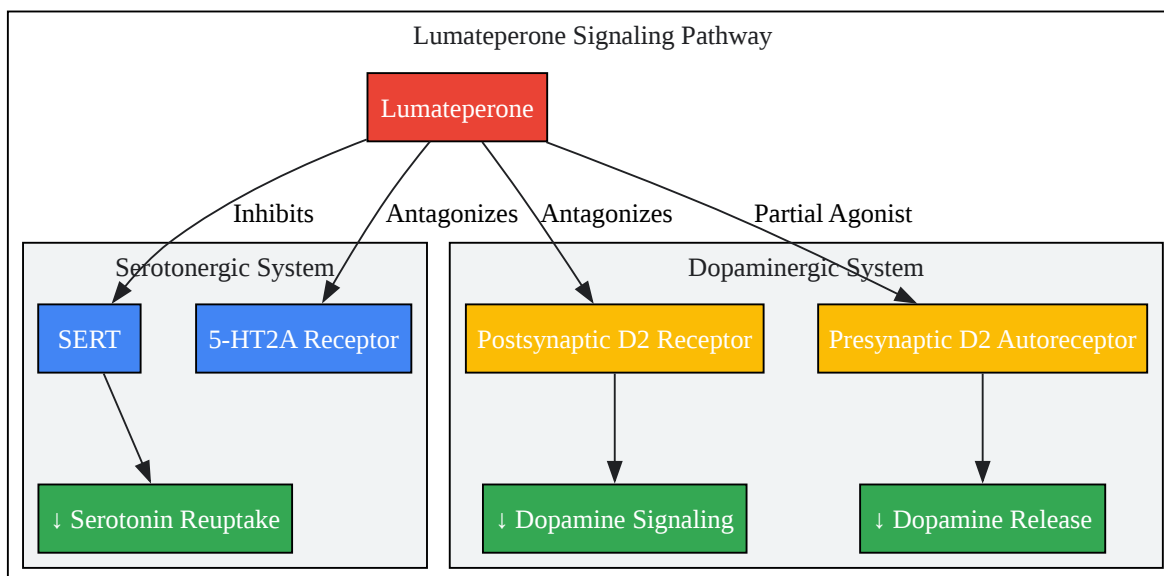
| Parameter | Acceptance Criteria | Typical Result |
|--------------------------------------|---|------------------|
| Linearity (r^2) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 0.1 ng/mL |
| Precision (RSD%) | $\leq 15\%$ ($\leq 20\%$ at LLOQ) | $< 10\%$ |
| Accuracy (% Bias) | Within $\pm 15\%$ ($\pm 20\%$ at LLOQ) | Within $\pm 8\%$ |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV $\leq 15\%$ | $< 12\%$ |

Visualizations



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Caption: Workflow for Solid-Phase Extraction of Lumateperone from Plasma.



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Caption: Key Signaling Pathways of Lumateperone.

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